molecular formula C13H9N3O2S2 B2524627 (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 1226488-07-8

(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Cat. No.: B2524627
CAS No.: 1226488-07-8
M. Wt: 303.35
InChI Key: MDJOZFSFPSYMHQ-ONEGZZNKSA-N
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Description

(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is an organic compound that features a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Thiophene Derivatives: The oxadiazole intermediate is then coupled with thiophene derivatives using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the thiophene-oxadiazole intermediate and an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorosulfonic acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide: Similar structure but with a different thiophene substitution pattern.

    (2E)-3-(furan-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide: Similar structure but with a furan ring instead of one of the thiophene rings.

Uniqueness

The unique combination of thiophene and oxadiazole rings in (2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S2/c17-11(4-3-10-2-1-6-20-10)14-13-16-15-12(18-13)9-5-7-19-8-9/h1-8H,(H,14,16,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJOZFSFPSYMHQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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